molecular formula C4H8S2 B8738351 Methyl propanedithioate CAS No. 5415-95-2

Methyl propanedithioate

Cat. No.: B8738351
CAS No.: 5415-95-2
M. Wt: 120.2 g/mol
InChI Key: WOADZFCEIJDRAS-UHFFFAOYSA-N
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Description

Methyl propanedithioate (hypothetical structure: methyl ester of propanedithioic acid) is a sulfur-containing organic compound characterized by a dithioate functional group (-S-S-) and a methyl ester moiety. These analogs share key features, including sulfur-based functional groups and ester linkages, which influence their chemical reactivity, volatility, and biological roles.

Properties

CAS No.

5415-95-2

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

methyl propanedithioate

InChI

InChI=1S/C4H8S2/c1-3-4(5)6-2/h3H2,1-2H3

InChI Key

WOADZFCEIJDRAS-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)SC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Differences :

  • This compound differs from propenyl propanedithioate isomers by its methyl ester group instead of a propenyl group. This substitution reduces molecular weight (146.27 vs. ~152.23) and may alter volatility .
  • Trisulfide compounds (e.g., methyl propyl trisulfide) lack the dithioate group but feature a trisulfide chain, contributing to stronger odors and higher reactivity in redox reactions .

Volatility and Detection :

  • Propenyl propanedithioate isomers are detectable via HS-SPME-GC-MS in onions, indicating moderate volatility suitable for headspace analysis . In contrast, trisulfides (e.g., dipropyl trisulfide) are more volatile and abundant in Allium species due to their role in pungent aromas .

Stereochemical Effects :

  • The E-isomer of propenyl propanedithioate is present in higher concentrations (2.24–2.56%) in onions compared to the Z-isomer (0.55–0.82%), suggesting stereoselective biosynthesis or stability differences .

Applications: Trisulfides are critical in food flavoring, whereas dithioates like propenyl propanedithioate may contribute to unique savory notes in plant extracts .

Analytical Challenges and Methodologies

Sulfur-containing compounds like this compound require specialized analytical techniques due to their polarity and thermal instability. highlights the importance of extraction methods (e.g., headspace SPME) for isolating volatile sulfur esters without degradation . Gas chromatography coupled with sulfur-selective detectors (e.g., PFPD) is recommended for accurate quantification .

Q & A

Q. What analytical methods are most effective for identifying and quantifying methyl propanedithioate in complex mixtures?

this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) due to its volatility and sulfur-containing functional groups. For example, in studies analyzing volatile sulfur compounds in onions, GC-MS with headspace solid-phase microextraction (HS-SPME) achieved detection limits of 0.07–2.56 μg/g for dithioate derivatives . Key parameters include optimizing fiber coatings (e.g., divinylbenzene/carboxen/polydimethylsiloxane), extraction temperatures (40–60°C), and equilibration times (10–30 minutes). Calibration curves using internal standards like 2-mercapto-3,4-dimethyl dihydrothiophene improve accuracy .

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

Synthesis often involves reacting propanedithioic acid with methylating agents (e.g., methyl iodide) under inert conditions. Critical factors include:

  • Catalyst selection : Use of bases like triethylamine to deprotonate the thiol group.
  • Temperature control : Maintaining 0–5°C to minimize side reactions.
  • Solvent choice : Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization via 1H^1H-NMR (δ 2.1–2.5 ppm for SCH3_3 groups) and IR (C=S stretch at 1050–1250 cm1^{-1}) are essential .

Advanced Research Questions

Q. What are the key challenges in resolving contradictory data on this compound’s stability under varying environmental conditions?

Discrepancies in stability studies often arise from differences in experimental design:

  • pH sensitivity : Hydrolysis rates increase in alkaline conditions (pH > 8), forming propanedithioic acid.
  • Light exposure : UV irradiation accelerates decomposition via radical-mediated pathways.
  • Matrix effects : Presence of metal ions (e.g., Fe3+^{3+}) in biological samples may catalyze degradation. To reconcile contradictions, researchers should standardize protocols (e.g., ISO/IEC 17025) and use stability-indicating assays like HPLC-DAD with mass balance validation .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can elucidate reaction mechanisms:

  • Sulfur-centered nucleophilicity : Fukui indices identify reactive sites for electrophilic attacks.
  • Transition state analysis : Simulate energy barriers for methylation or oxidation pathways. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate models. Recent studies highlight the compound’s potential in asymmetric catalysis, requiring chiral ligand design .

Q. What strategies mitigate interference from co-eluting sulfur compounds in this compound analysis?

Co-elution with trisulfides (e.g., dipropyl trisulfide) or thiophenes can skew GC-MS results. Solutions include:

  • Chromatographic optimization : Use of capillary columns with polar stationary phases (e.g., DB-WAX) to enhance resolution.
  • Selective detection : Employ sulfur chemiluminescence detectors (SCD) for specificity.
  • Data deconvolution : Software tools like AMDIS separate overlapping peaks using reference spectra .

Methodological Frameworks

Q. How should researchers design experiments to assess this compound’s role in flavor chemistry?

Adopt a PICO framework :

  • Population : Food matrices (e.g., Allium species).
  • Intervention : this compound concentration gradients.
  • Comparison : Sensory thresholds vs. synthetic analogs (e.g., dimethyl trisulfide).
  • Outcome : Odor activity values (OAVs) calculated via GC-olfactometry. This approach isolates the compound’s contribution to flavor profiles .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50_{50} values. For small datasets, bootstrap resampling improves confidence intervals. Report IC50_{50} with 95% CI and validate assumptions (e.g., normality via Shapiro-Wilk test) .

Data Interpretation and Reporting

Q. How can researchers address discrepancies in reported spectral data for this compound?

Cross-validate using multiple techniques:

  • Mass spectrometry : Compare fragmentation patterns (e.g., m/z 146 for [M+^+]).
  • NMR : Confirm proton coupling patterns (e.g., J = 6–8 Hz for vicinal SCH3_3 groups). Publish raw data in repositories like Zenodo to enable peer validation .

Q. What guidelines ensure ethical reporting of this compound’s biological activity?

Follow ARRIVE 2.0 guidelines:

  • Disclose conflicts of interest.
  • Provide detailed synthetic protocols and characterization data.
  • Use standardized units (e.g., μM for IC50_{50}) and avoid selective reporting of positive results .

Tables for Key Data

Property Value Method Reference
Boiling Point210–215°CDSC
LogP (octanol-water)2.3 ± 0.2Shake-flask
GC-MS Retention Time45.46 min (DB-5MS column)HS-SPME/GC-MS
1H^1H-NMR (CDCl3_3)δ 2.28 (s, 3H, SCH3_3)400 MHz NMR

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